
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-(tert-pentyl)-4-ethoxycyclohexane , is a cyclic hydrocarbon with the chemical formula C₁₁H₂₂ . It belongs to the class of cycloalkanes and features a cyclohexane ring substituted with tert-pentyl (1,1-dimethylpropyl) and ethoxy (C₂H₅O) groups. The compound exists in a cis configuration, where the tert-pentyl and ethoxy groups are on the same side of the ring .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of cis-1-(tert-pentyl)-4-ethoxycyclohexane involves several synthetic routes. One common method is the alkylation of cyclohexanone with tert-pentyl bromide, followed by reduction of the resulting ketone using sodium borohydride. Ethoxylation can then be achieved by reacting the intermediate with ethanol and an acid catalyst.
Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial-scale synthesis are proprietary and may not be widely available.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: cis-1-(tert-pentyl)-4-ethoxycyclohexane can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone intermediate during synthesis is a crucial step.
Substitution: The tert-pentyl group can be substituted under appropriate conditions.
- Alkylation: tert-pentyl bromide, base (e.g., potassium carbonate)
- Reduction: Sodium borohydride
- Ethoxylation: Ethanol, acid catalyst (e.g., sulfuric acid)
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield alcohol or ketone derivatives, while substitution can lead to various tert-pentyl-substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cis-1-(tert-pentyl)-4-ethoxycyclohexane finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Investigated for potential pharmaceutical applications.
Chemical Industry: Used in the production of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Cis-1-(tert-pentyl)-4-ethoxycyclohexane shares similarities with other cyclohexane derivatives, such as:
Cyclohexane, (1,1-dimethylethyl)-: Features a tert-butyl group instead of tert-pentyl.
Cyclohexane, 1,3-dimethyl-, cis-: Contains two methyl groups in a cis configuration.
Its uniqueness lies in the combination of the tert-pentyl and ethoxy substituents.
Eigenschaften
CAS-Nummer |
181258-89-9 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
KDPSHFVSTJYAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCC(CC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
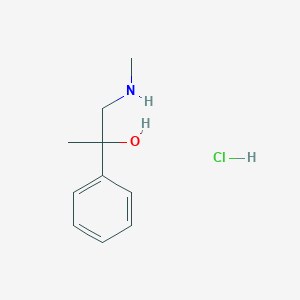

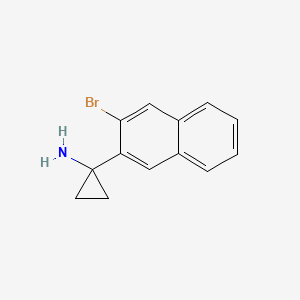
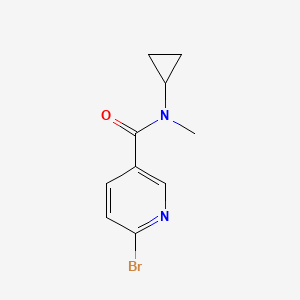
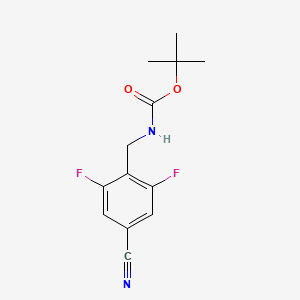

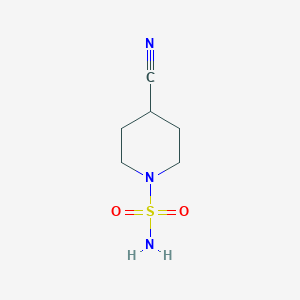
![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
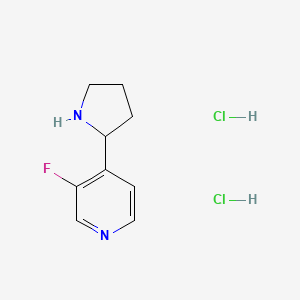
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
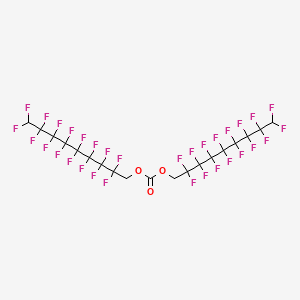
![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)
